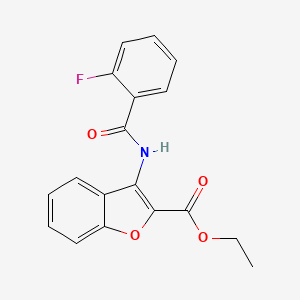

Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzofuran-3-carboxylate esters, which Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate is a derivative of, has been a subject of research . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Synthetic Methods and Chemical Properties

Research has demonstrated various methods for synthesizing benzofuran derivatives, including Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate, highlighting their chemical stability and potential for further functionalization. For instance, palladium-catalyzed direct 3-arylation of benzofurans offers a cost-effective route for preparing 3-arylbenzofuran derivatives, indicating the versatility of these compounds in organic synthesis (Ionita, Roger, & Doucet, 2010). Similarly, alkaline hydrolysis has been employed to prepare related benzofuran compounds, showcasing the reactive nature and potential for generating diverse molecular structures (Choi, Seo, Son, & Lee, 2011).

Potential Pharmacological Applications

Drug Development and Molecular Imaging

The structural features of benzofuran derivatives, similar to Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate, have been explored for their potential in developing new pharmacological agents. For example, the synthesis and characterization of iodobenzamide analogues indicate the potential of benzofuran derivatives for imaging CNS D-2 dopamine receptors, suggesting their application in neurological research and diagnostics (Murphy, Kung, Kung, & Billings, 1990).

Direcciones Futuras

Benzofurans and their derivatives have attracted significant interest due to their broad range of biological activity . Some derivatives of benzofuran-3-carboxylate have been identified and patented in recent years as promising drug candidates that are at various stages of preclinical and clinical studies . Therefore, the study and development of Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate and similar compounds could be a promising direction for future research.

Mecanismo De Acción

Benzofuran Derivatives

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These biological activities and potential applications in many aspects have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Mode of Action

Benzofuran derivatives have been found to interact with cancer cells, inhibiting their growth .

Biochemical Pathways

Benzofuran derivatives have been found to affect the growth of cancer cells .

Result of Action

Benzofuran derivatives have been found to inhibit the growth of cancer cells .

Propiedades

IUPAC Name |

ethyl 3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKWYCQLJIRNPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)

![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)

![3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2973015.png)

![2-{[(2-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2973021.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2973022.png)

![7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2973024.png)

![9-benzyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2973025.png)